molecular formula C14H8Cl2N2O3S2 B2561075 Methyl 2-(2,5-dichlorothiophene-3-carboxamido)benzo[d]thiazole-6-carboxylate CAS No. 888409-26-5

Methyl 2-(2,5-dichlorothiophene-3-carboxamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2561075
CAS No.: 888409-26-5
M. Wt: 387.25
InChI Key: PJFHDIVIKQNVEF-UHFFFAOYSA-N
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Description

Methyl 2-(2,5-dichlorothiophene-3-carboxamido)benzo[d]thiazole-6-carboxylate is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a methyl ester group at position 6 and a 2,5-dichlorothiophene-3-carboxamido moiety at position 2. Benzothiazole derivatives are widely studied for their pharmacological relevance, including anticancer, antimicrobial, and anti-inflammatory activities . The dichlorothiophene substituent may enhance metabolic stability and binding affinity to biological targets, as seen in structurally related compounds .

Properties

IUPAC Name

methyl 2-[(2,5-dichlorothiophene-3-carbonyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O3S2/c1-21-13(20)6-2-3-8-9(4-6)22-14(17-8)18-12(19)7-5-10(15)23-11(7)16/h2-5H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFHDIVIKQNVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,5-dichlorothiophene-3-carboxamido)benzo[d]thiazole-6-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the thiophene ring and the ester and amide groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,5-dichlorothiophene-3-carboxamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and benzo[d]thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols

Scientific Research Applications

Methyl 2-(2,5-dichlorothiophene-3-carboxamido)benzo[d]thiazole-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Methyl 2-(2,5-dichlorothiophene-3-carboxamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with other benzothiazole and thiophene derivatives. Key comparisons include:

Compound Name Substituents/Modifications Key Structural Features Biological Activity/Applications
Target Compound 2-(2,5-dichlorothiophene-3-carboxamido), 6-methyl ester Chlorine atoms enhance lipophilicity; ester group improves solubility Under investigation (potential kinase inhibition)
2-{[5-(Methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole Triazolylmethyl group at position 2 Planar triazole ring with C–H···N interactions in crystal packing Anticancer, antimicrobial
Thiazol-5-ylmethyl carbamate derivatives Variable carbamate and urea groups on thiazole Hydrophobic substituents (e.g., phenyl, isobutoxy) enhance membrane permeability Protease inhibition, antiviral activity

Structural Insights :

  • The target compound’s dichlorothiophene group introduces steric and electronic effects distinct from triazole or carbamate substituents in analogues. For example, the triazole-containing derivative exhibits intermolecular C–H···N interactions critical for crystal stability, whereas the dichlorothiophene moiety may favor π-π stacking or halogen bonding in target binding.
  • Methyl ester groups (as in the target compound) are common in prodrug designs, contrasting with the methylsulfanyl group in , which may modulate redox activity .
Crystallographic and Computational Analysis
  • The triazolylmethyl derivative was characterized using X-ray diffraction (SHELX programs ), revealing dihedral angles (63.86°–76.96°) between heterocyclic planes. Similar methods would apply to the target compound for resolving chlorine positioning and intermolecular interactions.
  • SHELXL refinement and ORTEP-3 visualization are critical for comparing packing motifs and conformational flexibility across analogues.
Pharmacological Potential
  • Triazolylmethyl Derivative : Demonstrated cytotoxicity against cancer cell lines, attributed to thiazole-triazole synergy in DNA intercalation.
  • Carbamate Analogues : Exhibit protease inhibition (e.g., HIV-1) via urea-mediated hydrogen bonding, suggesting divergent mechanisms compared to the target compound.

Biological Activity

Methyl 2-(2,5-dichlorothiophene-3-carboxamido)benzo[d]thiazole-6-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound combines elements from thiophene and benzothiazole, which are known for their biological activity. The presence of a methyl ester group and dichlorinated thiophene moiety enhances its chemical properties and potential interactions with biological targets.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play critical roles in metabolic pathways. For instance, it can bind to the active sites of enzymes, thereby blocking their function and affecting cellular processes.
  • Receptor Modulation : Interaction with cellular receptors can modulate signal transduction pathways, influencing various physiological responses. This interaction is crucial in the context of drug design for targeting specific diseases.
  • Cytotoxic Effects : Studies indicate that the compound exhibits cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) suggests that the presence of the thiazole and thiophene rings is essential for its anticancer properties .

Biological Activity Overview

The compound has been evaluated for various biological activities, including:

  • Antitumor Activity : Research has shown that this compound possesses significant antitumor effects against several cancer cell lines. For example, it demonstrated an IC50 value comparable to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in infectious disease treatment.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorSignificant cytotoxicity against cancer cell lines
Enzyme InhibitionInhibits specific metabolic enzymes
AntimicrobialPotential activity against bacterial strains

Case Study: Antitumor Activity

In a recent study examining the antitumor effects of various thiazole derivatives, this compound was found to significantly inhibit the proliferation of human glioblastoma U251 cells and human melanoma WM793 cells. The study utilized molecular dynamics simulations to analyze interactions with target proteins, revealing hydrophobic contacts as a primary mode of action .

Q & A

Q. Advanced

  • Crystal Structure Analysis: Use X-ray diffraction to determine bond lengths, angles, and torsion angles. For example, interplanar angles between the benzo[d]thiazole and dichlorothiophene rings (e.g., ~63–77°) reveal steric or electronic interactions influencing conformation .
  • Software: Refine data using SHELX programs (e.g., SHELXL for small-molecule refinement) to model thermal displacement parameters and hydrogen bonding networks .
  • Packing Interactions: Identify critical C–H···N or π-π interactions stabilizing the crystal lattice, which can inform solubility and stability predictions .

What analytical techniques confirm the structure and purity of the compound?

Q. Basic

  • NMR Spectroscopy: 1^1H/13^13C NMR identifies functional groups (e.g., methyl ester, amide protons) and confirms regiochemistry .
  • Mass Spectrometry: HRMS validates molecular weight and fragmentation patterns .
  • HPLC: Purity assessment (>98%) using C18 columns with UV detection at λ = 254 nm .
  • XRD: Single-crystal X-ray diffraction provides unambiguous structural confirmation .

How to design experiments to assess bioactivity against microbial targets?

Q. Advanced

  • In Vitro Assays:
    • MIC Determination: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (CLSI guidelines) .
    • Cytotoxicity: Evaluate against mammalian cell lines (e.g., HEK-293) via MTT assays to establish selectivity indices .
  • Mechanistic Studies:
    • Enzyme Inhibition: Screen against bacterial enzymes (e.g., DNA gyrase) using fluorometric assays .
    • Molecular Docking: Model interactions with target proteins (e.g., penicillin-binding proteins) to guide SAR .

How to address contradictory data in structure-activity relationship (SAR) studies?

Q. Advanced

  • Systematic Variation: Synthesize analogs with controlled modifications (e.g., replacing Cl with F on the thiophene ring) to isolate substituent effects .
  • Statistical Analysis: Apply multivariate regression to correlate electronic (Hammett σ) or steric parameters (Taft’s EsE_s) with bioactivity .
  • Orthogonal Assays: Validate results using independent methods (e.g., SPR for binding affinity vs. enzymatic activity) .

How to optimize reaction conditions to improve synthetic yield?

Q. Advanced

  • DOE Approach: Use factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, increasing DMF polarity may enhance amide coupling efficiency .
  • Catalyst Screening: Compare coupling agents (e.g., HATU vs. EDCI) for faster reaction rates .
  • In Situ Monitoring: Employ FTIR or Raman spectroscopy to track reaction progress and identify intermediates .

What is the role of substituents (e.g., dichlorothiophene) in biological activity?

Q. Advanced

  • Electron-Withdrawing Effects: The 2,5-dichloro groups on thiophene enhance electrophilicity, potentially improving target binding (e.g., via halogen bonds) .
  • Steric Considerations: Substituent bulkiness (e.g., methyl ester vs. ethyl) may influence membrane permeability, as seen in analogs with tetrahydrobenzothiophene cores .
  • Hydrogen Bonding: The carboxamido group can act as a hydrogen bond donor/acceptor, critical for enzyme inhibition .

What are the stability and storage recommendations for this compound?

Q. Basic

  • Storage: Keep under inert atmosphere (N2_2) at –20°C to prevent hydrolysis of the ester or amide groups .
  • Stability Tests: Monitor degradation via accelerated stability studies (40°C/75% RH) with periodic HPLC analysis .

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